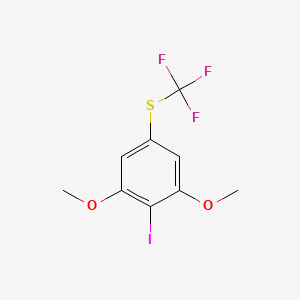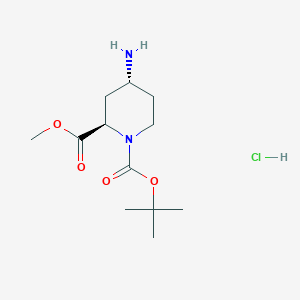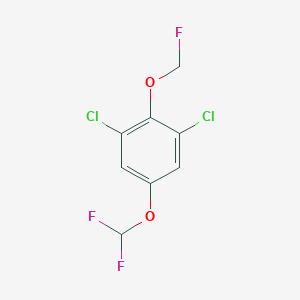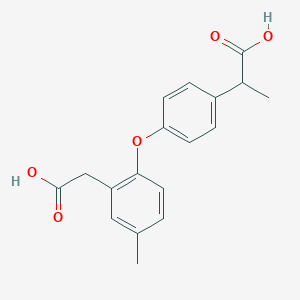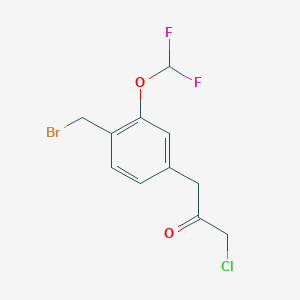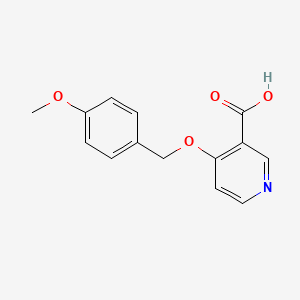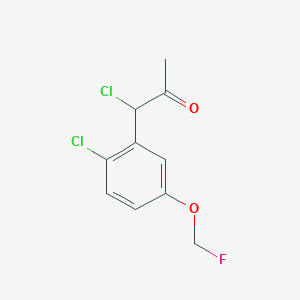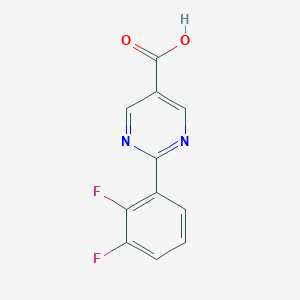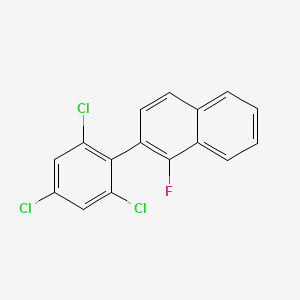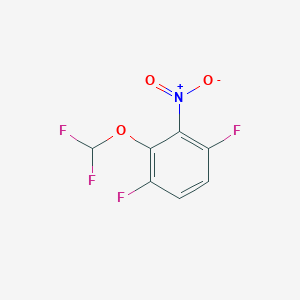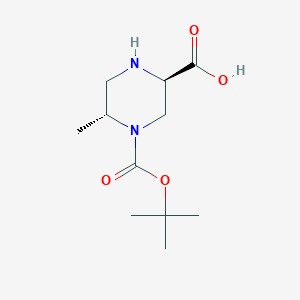![molecular formula C27H22N2 B14039739 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine](/img/structure/B14039739.png)
13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine: is a complex organic compound with the molecular formula C27H22N2. It is part of the indoloacridine family, known for its rigid structure, planarity, and high thermal stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, research focuses on its potential therapeutic applications. Studies are ongoing to evaluate its efficacy and safety as a pharmaceutical agent .
Industry: In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties .
Mechanism of Action
The mechanism of action of 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine involves its interaction with specific molecular targets. It can bind to DNA, proteins, or enzymes, affecting their function and leading to various biological effects. The pathways involved may include inhibition of DNA replication, induction of apoptosis, or modulation of enzyme activity .
Comparison with Similar Compounds
- 8,8-Dimethyl-5-phenyl-8,13-dihydro-5H-indolo[2,3-c]acridine
- 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine
Comparison: While these compounds share structural similarities, this compound is unique due to its specific molecular configuration, which influences its chemical reactivity and biological activity. The differences in their fused topologies result in distinct photophysical and optoelectrical properties, making each compound suitable for different applications .
Properties
Molecular Formula |
C27H22N2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
21,21-dimethyl-10-phenyl-10,14-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C27H22N2/c1-27(2)21-13-7-8-14-23(21)28-24-17-26-20(16-22(24)27)19-12-6-9-15-25(19)29(26)18-10-4-3-5-11-18/h3-17,28H,1-2H3 |
InChI Key |
QIBZKIQLXQAEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5N(C4=C3)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


